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Monomethyl Glutarate-1,5-13C2

Cat. No.: B563542
CAS No.: 1189708-76-6
M. Wt: 148.127
InChI Key: IBMRTYCHDPMBFN-MPOCSFTDSA-N
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Description

Principles of Stable Isotope Enrichment for Metabolic Pathway Elucidation

The core principle of stable isotope tracing lies in the ability to distinguish between the naturally occurring light isotopes and the intentionally introduced heavy isotopes. researchgate.net When a cell culture or organism is supplied with a nutrient labeled with a stable isotope, such as ¹³C-glucose, the labeled carbon atoms are incorporated into a multitude of metabolic intermediates and end products. nih.gov

Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then employed to detect and quantify the extent of isotope enrichment in different metabolites. mdpi.comdoi.org Mass spectrometry separates molecules based on their mass-to-charge ratio, allowing for the identification of isotopologues—molecules that differ only in their isotopic composition. researchgate.net NMR, on the other hand, can provide information about the specific position of the labeled atom within a molecule. mdpi.com

By analyzing the patterns of isotope labeling in various metabolites, researchers can deduce the relative activities of different metabolic pathways. nih.gov For instance, the distribution of ¹³C from labeled glucose into lactate (B86563) versus intermediates of the tricarboxylic acid (TCA) cycle can reveal the balance between glycolysis and oxidative phosphorylation. researchgate.net This method, often referred to as metabolic flux analysis (MFA), provides quantitative insights into the rates of metabolic reactions. creative-proteomics.comosti.gov

The Role of Monomethyl Glutarate-1,5-13C2 as a Specific Isotopic Tracer

While broadly labeled substrates like uniformly ¹³C-labeled glucose ([U-¹³C₆]glucose) are invaluable for mapping central carbon metabolism, specifically labeled tracers are crucial for probing particular reactions or pathways with greater precision. mdpi.comresearchgate.net Monomethyl Glutarate-1,5-¹³C₂, a derivative of glutaric acid, serves as such a specialized tracer. ontosight.ai Its unique structure, with ¹³C labels at the first and fifth carbon positions, allows for targeted investigation of pathways involving dicarboxylic acids.

The metabolism of Monomethyl Glutarate-1,5-¹³C₂ can provide specific insights into fatty acid and amino acid metabolism. As a monoester of glutaric acid, it can be metabolized into key intermediates, and the fixed positions of the ¹³C labels allow for precise tracking of their fate. This is particularly useful in studying metabolic reprogramming in diseases like cancer, where alterations in pathways utilizing such substrates are common. mdpi.comnih.gov

Key Properties of Monomethyl Glutarate:

Property Value
Molecular Formula C₆H₁₀O₄
Molecular Weight 146.14 g/mol
IUPAC Name 5-methoxy-5-oxopentanoic acid

This table presents general properties of the unlabeled compound. The labeled variant, this compound, would have a slightly higher molecular weight. nih.govsigmaaldrich.comfishersci.com

Historical Context and Advancements in Isotope-Assisted Metabolic Research

The use of isotopic tracers in metabolic research has a rich history, dating back to the early 20th century with the use of radioactive isotopes. However, the development of stable isotope methods, coupled with advancements in analytical instrumentation, has revolutionized the field. osti.gov The advent of high-resolution mass spectrometry and sophisticated NMR techniques has enabled the detection and analysis of a wide array of metabolites with unprecedented sensitivity and accuracy. tandfonline.comnih.gov

Early studies often focused on a limited number of metabolites, but modern approaches, termed stable isotope-resolved metabolomics (SIRM), allow for the global analysis of isotope incorporation across the entire metabolome. nih.gov This has been instrumental in discovering novel metabolic pathways and understanding the complex interplay between different metabolic networks. acs.org

Furthermore, the development of computational tools and software has been critical for analyzing the large and complex datasets generated in these experiments. osti.govvanderbilt.edu These tools facilitate the calculation of metabolic fluxes and the visualization of metabolic pathways, transforming raw data into meaningful biological insights. nih.gov The integration of isotope tracing with other "omics" technologies, such as genomics and proteomics, is providing a more holistic, systems-level understanding of cellular metabolism. osti.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O4 B563542 Monomethyl Glutarate-1,5-13C2 CAS No. 1189708-76-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-5-oxo(1,5-13C2)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-10-6(9)4-2-3-5(7)8/h2-4H2,1H3,(H,7,8)/i5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMRTYCHDPMBFN-MPOCSFTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[13C](=O)CCC[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isotopic Synthesis and Preparation of Monomethyl Glutarate 1,5 13c2

Strategies for Carbon-13 Labeling at Specific Positions (e.g., 1,5-13C2)

The introduction of carbon-13 labels at specific positions within a molecule is a cornerstone of isotopic synthesis. For terminally labeled dicarboxylic acids like glutaric acid-1,5-13C2, a common and effective strategy involves the use of simple, commercially available C1-labeled building blocks.

One of the most prevalent methods is the use of labeled cyanide, such as potassium cyanide (K¹³CN) or sodium cyanide (Na¹³CN). researchgate.net This approach leverages the nucleophilic nature of the cyanide ion to displace leaving groups on a suitable carbon skeleton. For the synthesis of glutaric acid-1,5-13C2, a three-carbon dielectrophile is required. 1,3-Dihalopropanes, such as 1,3-dibromopropane (B121459) or 1,3-diiodopropane, serve as excellent precursors for this purpose. The reaction proceeds via a double nucleophilic substitution, where two equivalents of the labeled cyanide react at both ends of the propane (B168953) chain to form the dinitrile intermediate, glutaronitrile-1,5-13C2. Subsequent hydrolysis of both nitrile groups then yields the desired dicarboxylic acid, glutaric acid-1,5-13C2. researchgate.net

Another strategy involves the carboxylation of organometallic reagents with labeled carbon dioxide (¹³CO₂). acs.org This method would entail the formation of a di-Grignard or di-organolithium reagent from a 1,3-dihalopropane. The subsequent reaction with ¹³CO₂ would introduce the labeled carboxyl groups at the terminal positions. However, controlling the reactivity of difunctional organometallic reagents can be challenging and may lead to side products.

The malonic ester synthesis represents another versatile approach for building carbon chains. libretexts.orgwikipedia.org In a potential pathway to glutaric acid-1,5-13C2, one could start with a malonic ester and react it with a labeled haloacetic acid derivative, followed by decarboxylation. However, for specific 1,5-labeling, the cyanide-based method is often more direct and efficient.

Precursor Design and Chemical Reaction Pathways for Labeled Glutarate Derivatives

The synthesis of monomethyl glutarate-1,5-13C2 is a multi-step process that begins with the synthesis of the labeled dicarboxylic acid, followed by a selective mono-esterification.

Step 1: Synthesis of Glutaric Acid-1,5-13C2

A reliable pathway to glutaric acid-1,5-13C2 starts with 1,3-dibromopropane and potassium ¹³C-cyanide.

Reaction: 1,3-Dibromopropane is reacted with two equivalents of K¹³CN in a suitable solvent, such as aqueous ethanol, to yield glutaronitrile-1,5-13C2.

Hydrolysis: The resulting dinitrile is then hydrolyzed under acidic or basic conditions to give glutaric acid-1,5-13C2. researchgate.net Acid hydrolysis with an acid like hydrochloric acid is common.

Step 2: Synthesis of Glutaric Anhydride-1,5-13C2

For a highly selective mono-esterification, converting the dicarboxylic acid to its cyclic anhydride (B1165640) is a beneficial intermediate step.

Cyclization: Glutaric acid-1,5-13C2 can be converted to glutaric anhydride-1,5-13C2 by heating with a dehydrating agent such as acetic anhydride or by simple heating. atamanchemicals.comatamankimya.com The existence of the labeled anhydride, Glutaric Anhydride-1,5-13C2, is noted in chemical supplier catalogs. impurity.com

Step 3: Selective Monomethyl Esterification

The final step is the regioselective opening of the anhydride ring to yield the monomethyl ester.

Reaction with Sodium Methoxide (B1231860): A method for synthesizing unlabeled monomethyl glutarate involves the reaction of glutaric anhydride with sodium methoxide at low temperatures in an anhydrous solvent like dichloromethane. oup.com This method is highly selective for the monoester and avoids the formation of the diester byproduct. This approach can be directly applied to the labeled glutaric anhydride-1,5-13C2.

An alternative to the anhydride route is the direct selective mono-esterification of glutaric acid-1,5-13C2.

Ion-Exchange Resin Catalysis: Symmetrical dicarboxylic acids can be selectively converted to their monoesters in high yields using strongly acidic ion-exchange resins as catalysts.

Alumina-Mediated Esterification: The use of alumina (B75360) as a solid support for the dicarboxylic acid allows for selective mono-esterification with reagents like diazomethane. capes.gov.brresearchgate.netoup.com This method relies on the specific alignment of the dicarboxylic acid molecules on the alumina surface.

The following table outlines a plausible synthetic pathway:

StepReactantsReagents/ConditionsProduct
11,3-Dibromopropane, K¹³CNAqueous Ethanol, RefluxGlutaronitrile-1,5-13C2
2Glutaronitrile-1,5-13C2HCl (aq), HeatGlutaric Acid-1,5-13C2
3Glutaric Acid-1,5-13C2Acetic Anhydride, HeatGlutaric Anhydride-1,5-13C2
4Glutaric Anhydride-1,5-13C2Sodium Methoxide, Dichloromethane, Low Temp.This compound

Optimization of Isotopic Purity and Enrichment for Tracer Applications

For the successful use of this compound as a tracer, achieving high isotopic purity and enrichment is critical. Isotopic purity refers to the proportion of the compound that contains the desired isotopic label, while isotopic enrichment is the percentage of a specific atom that is the desired isotope.

Several factors must be carefully controlled throughout the synthesis to maximize isotopic enrichment:

Purity of Labeled Precursors: The isotopic enrichment of the final product is directly dependent on the enrichment of the starting labeled material, in this case, K¹³CN. Using precursors with the highest available isotopic enrichment (typically >99%) is paramount.

Minimizing Isotopic Dilution: It is crucial to avoid any contamination with sources of natural abundance carbon (¹²C) throughout the synthesis. This includes using clean glassware and high-purity, anhydrous solvents and reagents to prevent side reactions that could introduce unlabeled carbon.

Reaction Conditions: The reaction conditions should be optimized to be mild and efficient to prevent isotope scrambling or loss. Current time information in Bangalore, IN. For instance, in the hydrolysis of the dinitrile, conditions should be chosen to ensure complete reaction without promoting decarboxylation or other side reactions that could lead to the loss of the ¹³C label.

Purification Techniques: After each synthetic step, rigorous purification is necessary to remove any unlabeled starting materials or byproducts. Techniques such as recrystallization, distillation, and chromatography are employed. The efficiency of each purification step should be monitored to ensure that there is no isotopic fractionation, where molecules with different isotopes behave slightly differently, potentially leading to a decrease in the enrichment of the final product.

The final isotopic enrichment and purity of this compound are typically confirmed using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. ¹³C-NMR is particularly powerful as it can directly confirm the position of the labels within the molecule.

The following table summarizes key considerations for optimizing isotopic purity:

FactorKey Considerations
Precursor Quality Use K¹³CN with the highest possible isotopic enrichment (>99%).
Reaction Control Employ anhydrous solvents and inert atmospheres to prevent side reactions. Use mild reaction conditions to avoid isotope scrambling.
Purification Utilize techniques like chromatography and recrystallization to remove unlabeled impurities. Monitor for potential isotopic fractionation during purification.
Analysis Verify isotopic enrichment and positional integrity using Mass Spectrometry and ¹³C-NMR.

By carefully controlling these parameters, it is possible to synthesize this compound with the high isotopic purity required for its application as a precise tracer in scientific research. biorxiv.org

Methodologies for Stable Isotope Tracing with Monomethyl Glutarate 1,5 13c2

Experimental Design for In Vitro Metabolic Studies

The foundation of a successful in vitro metabolic study using Monomethyl Glutarate-1,5-13C2 lies in a meticulously planned experimental design. capes.gov.br The primary goal is to introduce the labeled substrate to a controlled environment, such as isolated enzymes or subcellular fractions, and monitor the appearance of the 13C label in downstream metabolites.

Key Considerations for Experimental Design:

Objective Definition: Clearly define the metabolic pathway or enzymatic reaction under investigation. For instance, researchers might aim to determine if this compound contributes to the Krebs cycle pool.

System Selection: Choose an appropriate in vitro system, which could range from purified enzymes to mitochondrial preparations or cell lysates.

Substrate Concentration: The concentration of this compound should be carefully chosen to be physiologically relevant and sufficient for detection by analytical instruments.

Incubation Time: A time-course experiment is often crucial to understand the kinetics of substrate utilization and product formation.

Controls: Include negative controls (without the tracer or with an unlabeled version) and positive controls (with known metabolites of the pathway) to ensure the validity of the results.

Data from a hypothetical in vitro experiment tracking the incorporation of 13C from this compound into Krebs cycle intermediates could be represented as follows:

Time Point (minutes)% 13C Enrichment in α-Ketoglutarate% 13C Enrichment in Succinate% 13C Enrichment in Fumarate% 13C Enrichment in Malate
00000
55.21.80.50.2
1515.67.52.11.0
3025.318.98.34.5
6038.930.115.79.8

Integration into Cellular Culture Systems for Tracing Studies

Utilizing this compound in cell culture systems provides insights into metabolic activities within intact, living cells. nih.govmdpi.com This approach allows for the study of cellular uptake, intracellular metabolism, and the interaction of various metabolic pathways. nih.gov

The experimental workflow typically involves:

Cell Seeding and Growth: Cells are cultured to a desired confluency in standard growth media.

Media Switch: The standard medium is replaced with a medium containing this compound. To avoid confounding variables, this specialized medium should be otherwise identical to the standard growth medium. jove.com

Time-Course Incubation: Cells are incubated with the labeled substrate for various durations to track the dynamic changes in metabolite labeling.

Metabolite Extraction: At each time point, metabolites are extracted from both the cells and the culture medium.

Analytical Detection: The isotopic enrichment in various metabolites is quantified using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. sci-hub.se

Illustrative findings from a cell culture tracing study might show the contribution of this compound to amino acid biosynthesis:

Metabolite% 13C Enrichment (after 24h)
Glutamate (B1630785)45.2
Aspartate12.8
Alanine5.1
Proline22.7

These results would suggest that the carbon backbone of monomethyl glutarate can enter central carbon metabolism and contribute to the synthesis of several non-essential amino acids.

Application in Ex Vivo Biological Models for Pathway Analysis

Ex vivo models, such as tissue slices and perfused organs, offer a bridge between in vitro simplicity and in vivo complexity. nih.gov These systems maintain the tissue architecture and cellular heterogeneity, providing a more physiologically relevant context for metabolic studies. nih.govresearchgate.net

Tissue Slice Studies:

Thin slices of tissue are incubated in a medium containing this compound. nih.gov

This method allows for the investigation of metabolic pathways in specific tissue types while maintaining the interactions between different cell types within that tissue. researchgate.net

The viability of the tissue slices must be carefully monitored throughout the experiment. nih.gov

Perfused Organ Studies:

An isolated organ is maintained in a viable state by perfusing it with an oxygenated, nutrient-rich solution containing this compound. nih.govresearchgate.net

This technique allows for the study of organ-specific metabolism and the interplay between different metabolic processes under controlled conditions. au.dk

Samples of the perfusate can be collected over time to monitor the uptake of the tracer and the release of labeled metabolites. nih.gov

A data table from an ex vivo perfused liver experiment could demonstrate the production of ketone bodies from this compound:

Time Point (hours)13C-Acetoacetate in Perfusate (nmol/g tissue)13C-β-Hydroxybutyrate in Perfusate (nmol/g tissue)
000
115.325.8
245.977.4
498.2165.1

Such data would provide strong evidence for the ketogenic potential of monomethyl glutarate in the liver.

Advanced Analytical Techniques for 13c Labeled Metabolites

Mass Spectrometry-Based Platforms for Isotopic Profiling

Mass spectrometry has become a cornerstone of metabolomics and isotopic labeling studies due to its exceptional sensitivity and the ability to analyze a wide range of compounds. acs.org It works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z). The incorporation of a ¹³C atom increases a molecule's mass by approximately one Dalton per labeled atom, allowing MS to distinguish and quantify the different isotopic forms (isotopologues) of a metabolite.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Metabolites

Gas chromatography-mass spectrometry (GC-MS) is a robust and highly reproducible technique for the analysis of volatile and thermally stable small molecules. researchgate.net For many polar metabolites, such as organic acids and amino acids, a chemical derivatization step is necessary to increase their volatility and thermal stability, making them suitable for GC analysis. nih.gov Common derivatization methods include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group.

In ¹³C-labeling experiments, GC-MS is used to determine the labeling patterns of intracellular metabolites and their fragments. researchgate.net After separation by the gas chromatograph, the derivatized metabolites enter the mass spectrometer, where they are typically ionized by electron ionization (EI). This high-energy ionization method causes the molecules to fragment in predictable ways. The resulting mass spectrum contains a molecular ion peak and several fragment ion peaks. By analyzing the mass shifts in these fragments, it is possible to deduce the distribution of ¹³C atoms within the carbon backbone of the metabolite. labrulez.com This fragmentation information is crucial for resolving the contributions of different metabolic pathways to the synthesis of a particular compound. mdpi.com For instance, ¹³C-MFA studies frequently rely on GC-MS to measure the isotopic labeling of protein-derived amino acids and intermediates of the tricarboxylic acid (TCA) cycle. acs.orgnih.gov

Table 1: GC-MS Analysis of Derivatized Metabolites

Feature Description
Principle Separation of volatile compounds followed by mass-based detection.
Requirement Chemical derivatization (e.g., silylation) for non-volatile metabolites.
Ionization Typically Electron Ionization (EI), causing reproducible fragmentation.
Data Output Mass spectra showing isotopologue distribution for the parent ion and fragments.
Application Quantifying ¹³C enrichment in central carbon metabolites and amino acids. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Flux Analysis

Liquid chromatography-mass spectrometry (LC-MS) is highly versatile and particularly well-suited for analyzing non-volatile and thermally labile compounds without the need for derivatization. This makes it an ideal platform for analyzing a broad spectrum of polar metabolites involved in central carbon metabolism. springernature.com The technique couples the powerful separation capabilities of liquid chromatography with the sensitive detection of mass spectrometry, often using "soft" ionization techniques like electrospray ionization (ESI) that minimize fragmentation and keep the molecular ion intact.

In isotopic flux analysis, LC-MS, particularly tandem mass spectrometry (LC-MS/MS), is used to track the incorporation of stable isotopes like ¹³C from a labeled precursor into downstream metabolites. springernature.comnih.gov By monitoring the time-dependent changes in the mass isotopologue distributions of numerous metabolites simultaneously, researchers can map active metabolic pathways and quantify the rates (fluxes) of the reactions within them. springernature.com For example, after introducing a ¹³C-labeled nutrient, targeted LC-MS/MS methods can quantify the fractional labeling of intermediates in glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle, providing a detailed snapshot of cellular metabolism. springernature.com

High-Resolution Parallel Reaction Monitoring (PRM) for Targeted Quantification and Dynamic Labeling Analysis

Parallel Reaction Monitoring (PRM) is an advanced targeted mass spectrometry technique performed on high-resolution instruments, such as quadrupole-Orbitrap or quadrupole Time-of-Flight (QqTOF) mass spectrometers. nih.govepfl.ch Unlike traditional targeted methods that monitor a few pre-selected fragment ions, PRM captures high-resolution spectra of all fragment ions from a targeted precursor ion simultaneously. epfl.ch This provides high specificity and confidence in compound identification and quantification, as it effectively discriminates analyte signals from matrix interferences. epfl.chnih.gov

PRM is exceptionally powerful for dynamic ¹³C-labeling analysis. nih.govacs.org In these experiments, samples are collected over a time course as the ¹³C label propagates through the metabolic network. The ability of PRM to reliably quantify multiple isotopologues for numerous metabolites with high sensitivity and a wide dynamic range is critical. nih.gov A recently developed workflow integrates both the high-resolution precursor scan (MS1) and the fragment scans (MS2) acquired in a PRM analysis. This combined MS1/MS2 approach enhances quantification performance and is uniquely suited to capture and correct isotopomer labeling curves, facilitating non-stationary ¹³C-metabolic flux analysis. acs.orgspringernature.com

Table 2: Comparison of MS-Based Isotopic Profiling Techniques

Technique Primary Application for ¹³C-Analysis Key Advantage Limitation
GC-MS Analysis of ¹³C in derivatized, volatile metabolites. nih.gov High chromatographic resolution and reproducible fragmentation. Requires derivatization; limited to thermally stable compounds.
LC-MS/MS Targeted fluxomics of polar metabolites (e.g., TCA cycle). springernature.com Broad compound coverage without derivatization. Can have lower chromatographic resolution than GC.
PRM Targeted quantification and dynamic labeling analysis. nih.govacs.org High sensitivity, specificity, and full high-resolution MS/MS spectra. epfl.ch Targeted nature requires pre-defined list of metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for 13C Isotopomer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure of molecules. In the context of metabolic studies, it is uniquely capable of determining the specific position of ¹³C labels within a carbon skeleton, a type of analysis known as isotopomer analysis. springernature.compnas.org While mass spectrometry measures the number of ¹³C atoms in a molecule (isotopologue distribution), NMR can distinguish between molecules with the same number of labels but at different positions (isotopomers). nih.gov

This capability arises from the fact that the resonance frequency of a ¹³C nucleus is influenced by its local chemical environment, including its neighboring atoms. The presence of an adjacent ¹³C nucleus results in a phenomenon called ¹³C-¹³C spin-spin coupling, which splits the NMR signal into a characteristic pattern. By analyzing these coupling patterns in one-dimensional (1D) or two-dimensional (2D) ¹³C NMR spectra, the connectivity of labeled carbons can be determined. springernature.compnas.org This positional information is invaluable for elucidating complex metabolic pathways where the scrambling of carbon atoms occurs, such as the TCA cycle or the pentose phosphate pathway. pnas.org Although less sensitive than MS, NMR's ability to provide precise positional isotopic information makes it a complementary and indispensable tool for in-depth metabolic flux analysis. nih.govacs.org

Data Preprocessing and Quality Control in Isotopic Labeling Experiments

The generation of high-quality data in isotopic labeling experiments is critically dependent on rigorous data preprocessing and quality control (QC). nih.gov Raw data from MS or NMR platforms contain systematic variations and noise that must be corrected to ensure that the final results accurately reflect underlying biological changes. slideshare.netresearchgate.net

The typical bioinformatics workflow involves several key steps:

Noise Reduction and Peak Detection: Initial processing involves filtering out background noise and accurately detecting the signals (peaks) corresponding to metabolites. For MS, this includes peak picking and deconvolution, while for NMR it involves Fourier transformation and phasing. nih.govresearchgate.net

Alignment: Chromatographic or spectral shifts can occur between different samples. Alignment algorithms correct for these variations (e.g., retention time correction in LC-MS) to ensure that the same metabolite is being compared across all samples. nih.gov

Normalization: This step corrects for variations in sample amount, extraction efficiency, or instrument sensitivity. Common methods include normalization to an internal standard, total signal intensity, or using advanced algorithms like probabilistic quotient normalization. researchgate.net

Quality Control: The use of QC samples is essential for monitoring and ensuring the quality of an analytical run. nih.gov These samples, typically created by pooling small aliquots from all experimental samples, are injected periodically throughout the analytical sequence. nih.gov Features that show high variance in the QC samples are often removed from the dataset as they are considered unreliable. nih.gov This process helps to balance the analytical platform's bias and correct for signal noise. nih.gov

For isotopic labeling studies specifically, data processing must also include corrections for the natural abundance of ¹³C (~1.1%), which can otherwise interfere with the measurement of incorporated labels, especially for low levels of enrichment. A robust preprocessing and QC strategy is crucial for eliminating artifacts and ensuring that the calculated isotopic enrichments and metabolic fluxes are both accurate and statistically sound. frontiersin.org

Computational and Mathematical Modeling for Metabolic Flux Analysis

Principles of Metabolic Flux Analysis (MFA) using Stable Isotopes

Metabolic Flux Analysis (MFA) is a cornerstone technique used to quantify intracellular reaction rates. researchgate.net The fundamental principle of isotope-assisted MFA is the introduction of a substrate labeled with a stable, non-radioactive isotope, such as ¹³C, into a biological system. creative-proteomics.comcreative-proteomics.com As the organism or cell culture metabolizes the labeled substrate—in this case, a compound like Monomethyl Glutarate-1,5-13C2 —the ¹³C atoms are distributed throughout the metabolic network. nih.gov

The core concept is that the pattern of isotope labeling in downstream metabolites is directly determined by the fluxes through the interconnecting pathways. nih.gov By measuring the isotopic enrichment in various intracellular metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can obtain a detailed snapshot of the labeling state of the system. omicstutorials.comd-nb.info

This process relies on several key assumptions:

Metabolic Steady State : The concentrations of intracellular metabolites are assumed to be constant over time, meaning the rate of production of each metabolite equals its rate of consumption. nih.gov

Isotopic Steady State : The isotopic labeling pattern of each metabolite is also assumed to be constant, which is achieved by allowing the system to equilibrate with the labeled substrate feed. nih.gov

Under these conditions, the labeling pattern of any given metabolite is a flux-weighted average of the labeling patterns of its precursor metabolites. nih.gov This relationship allows for the creation of a system of algebraic equations that link the unknown metabolic fluxes to the measured isotope distributions. plos.org The choice of tracer is critical; a specifically labeled substrate like This compound is chosen to provide maximal information about the specific pathways of interest. nih.govnih.gov For example, its entry into the Tricarboxylic Acid (TCA) cycle can help elucidate anaplerotic and cataplerotic fluxes with high precision.

Table 1: Key Concepts in Metabolic Flux Analysis (MFA)
ConceptDescriptionRelevance to this compound
Isotope TracerA molecule containing atoms of a rare isotope (e.g., ¹³C) used to follow the metabolic fate of a substrate. creative-proteomics.comServes as the labeled substrate introduced into the system to trace carbon flow.
Metabolic NetworkA map of all relevant biochemical reactions, their stoichiometry, and atom transitions within a cell. omicstutorials.comProvides the framework for modeling how the ¹³C atoms from the tracer are transferred between metabolites.
Mass Isotopomer Distribution (MID)The fractional abundance of a metabolite with a certain number of heavy isotopes (e.g., M+0, M+1, M+2). creative-proteomics.comThe primary experimental data measured by MS, reflecting the incorporation of the ¹³C labels.
Metabolic FluxThe rate of conversion of substrates to products in a metabolic reaction, typically per unit time per cell volume. creative-proteomics.comThe unknown variables that are estimated by fitting the model to the measured MIDs.

Isotopomer and Cumomer Models for Carbon-13 Tracing

To translate raw mass spectrometry data into meaningful flux values, sophisticated mathematical models of isotope propagation are required. The most fundamental concept is the isotopomer , which refers to an isotopic isomer—a molecule with a specific labeling pattern. For a metabolite with N carbon atoms, there are 2^N possible isotopomers. For example, if This compound is metabolized to α-ketoglutarate (a 5-carbon molecule), the resulting α-ketoglutarate could exist in various isotopomeric forms depending on the reaction pathways. Modeling the balance of each individual isotopomer results in a large system of non-linear equations, which can be computationally intensive to solve. nih.gov

To simplify this complexity, the concept of cumomers was introduced. nih.gov Cumomers are not physical entities but a mathematical construct representing the cumulative labeling state of a subset of carbon atoms within a molecule. This transformation converts the non-linear system of isotopomer balances into a linear system of cumomer balances, which is significantly easier and faster to solve analytically.

More recently, the Elementary Metabolite Units (EMU) framework was developed as an even more efficient method. nih.gov This approach decomposes the metabolic network into smaller units and tracks only the minimum set of isotopic isomers needed to simulate the measured data, drastically reducing the size of the computational problem, especially for large-scale networks. nih.govoup.com

Table 2: Comparison of Isotope Labeling Models
ModelDescriptionSystem of EquationsComputational Efficiency
IsotopomerModels the balance of every unique isotopic isomer. nih.govNon-linear, quadraticLow; becomes intractable for large networks. nih.gov
CumomerUses a linear transformation to model cumulative labeling states. nih.govLinearHigh; allows for efficient analytical solutions. oup.com
EMUDecomposes the network to track only the necessary isotopic configurations. nih.govLinear (within the framework)Very high; scales well for complex networks and multiple tracers. nih.gov

Network Reconstruction and Constraint-Based Modeling in Conjunction with Isotopic Data

MFA does not exist in a vacuum; it is deeply integrated with the reconstruction and analysis of metabolic networks. A metabolic network reconstruction is a comprehensive, curated model of an organism's metabolism, containing all known biochemical reactions and their stoichiometry. omicstutorials.combiorxiv.org

Constraint-based modeling (CBM) techniques, such as Flux Balance Analysis (FBA), use this network along with physicochemical constraints (e.g., mass balance, thermodynamics) to predict possible metabolic states. mdpi.com However, FBA alone often defines a large space of possible flux distributions. Isotopic data, such as that obtained from a This compound tracer experiment, provides powerful additional constraints. mdpi.comnih.gov

By integrating isotopic labeling data, MFA dramatically narrows down the range of feasible flux solutions, allowing for a much more precise and accurate quantification of the in vivo metabolic state. biorxiv.orgnih.gov This integrated approach allows researchers to:

Validate and Refine Network Models : Discrepancies between model predictions and experimental data can highlight gaps or errors in the metabolic network reconstruction.

Quantify Flux through Complex Topologies : Isotopic data is essential for resolving fluxes through parallel pathways, cyclic pathways (like the TCA cycle), and reversible reactions, which are often unresolvable by stoichiometry alone. nih.gov

Build Quantitative Phenotype Maps : The resulting flux map provides a quantitative description of the cellular phenotype, revealing how the cell allocates resources to processes like growth, energy production, and biosynthesis. biorxiv.org

This synergy between large-scale network models and precise experimental data from isotopic tracers is fundamental to modern systems biology and metabolic engineering. researchgate.net

Applications of Monomethyl Glutarate 1,5 13c2 in Investigating Specific Biochemical Pathways

Elucidation of Central Carbon Metabolism Dynamics

Central carbon metabolism encompasses the core pathways that cells use to generate energy and building blocks for growth and maintenance. mdpi.com Monomethyl Glutarate-1,5-13C2 is instrumental in dissecting the complex and interconnected reactions within this network.

The Tricarboxylic Acid (TCA) cycle is a central hub of cellular metabolism, responsible for the oxidation of acetyl-CoA to produce energy and precursors for biosynthesis. creative-proteomics.com this compound, once metabolized, can enter the TCA cycle, and the pattern of ¹³C labeling in TCA cycle intermediates reveals the relative rates of different reactions. This allows for the quantification of metabolic fluxes through the cycle. creative-proteomics.comnorthwestern.edu

Anaplerosis refers to the replenishment of TCA cycle intermediates that are withdrawn for biosynthetic purposes. By tracing the labeled carbons from this compound, researchers can identify and quantify the anaplerotic pathways that maintain the integrity of the TCA cycle. For example, the conversion of glutamate (B1630785) to α-ketoglutarate is a key anaplerotic entry point. salk.eduscielo.br

Table 1: Investigating TCA Cycle Flux with ¹³C Tracers

Tracer Pathway Investigated Key Findings
[U-¹³C₅]glutamine TCA Cycle Preferred tracer for analyzing the TCA cycle. salk.edu
[1,2-¹³C₂]glucose Glycolysis & TCA Cycle Allows for estimation of glycolysis and pyruvate (B1213749) entry into the TCA cycle. nih.govnih.gov

Glycolysis is the pathway that breaks down glucose into pyruvate, while the Pentose (B10789219) Phosphate (B84403) Pathway (PPP) runs parallel to glycolysis and is crucial for producing NADPH and precursors for nucleotide synthesis. nih.govlibretexts.org The metabolic fate of pyruvate, a product of glycolysis, is a critical branch point. It can be converted to lactate (B86563), enter the TCA cycle, or be used in other biosynthetic reactions. nih.gov

While this compound primarily enters metabolism downstream of glycolysis, its metabolites can influence and be influenced by the activity of these pathways. For instance, the α-ketoglutarate derived from the tracer can impact the malate-aspartate shuttle, which is interconnected with glycolysis. nih.gov Tracing studies using ¹³C-labeled glucose, such as [1,2-¹³C₂]glucose, are often used in conjunction to provide a comprehensive picture of the interplay between these central carbon metabolism pathways. nih.govnih.govresearchgate.net

Tricarboxylic Acid (TCA) Cycle Fluxes and Anaplerosis

Exploration of Amino Acid Metabolism and Interconversions

Amino acid metabolism is intricately linked to central carbon metabolism, with amino acids serving as both fuel sources and building blocks for proteins and other nitrogenous compounds.

Glutamine is a critical amino acid that plays a central role in nitrogen transport and as a carbon source for the TCA cycle. biomolther.org The metabolism of glutamine to α-ketoglutarate can occur through two primary pathways. The first, and more commonly studied, involves the conversion of glutamine to glutamate by glutaminase (B10826351) (GLS), followed by the conversion of glutamate to α-ketoglutarate by glutamate dehydrogenase (GLUD) or aminotransferases. biomolther.orgnih.gov

A second, less characterized pathway involves the transamination of glutamine to α-ketoglutaramate (αKGM), which is then hydrolyzed to α-ketoglutarate by the enzyme ω-amidase (NIT2). nih.govbiorxiv.org Recent research has highlighted the importance of this "glutaminase II" pathway, particularly under certain cellular conditions. nih.govbiorxiv.org Studies have shown that oxidative stress can inhibit NIT2, leading to an accumulation of αKGM. biorxiv.orgresearchgate.net Using ¹³C-labeled glutamine allows researchers to trace the flow of carbon through both of these pathways and assess their relative contributions to the α-ketoglutarate pool. biorxiv.orgresearchgate.net

Table 2: Key Enzymes and Metabolites in Glutamine Metabolism

Enzyme Substrate Product Pathway
Glutaminase (GLS) Glutamine Glutamate Glutaminase I Pathway nih.gov
Glutamate Dehydrogenase (GLUD) / Aminotransferases Glutamate α-Ketoglutarate Glutaminase I Pathway nih.gov
Glutamine Transaminase (GTK/GTL) Glutamine α-Ketoglutaramate (αKGM) Glutaminase II Pathway nih.govbiorxiv.org

Arginine is a semi-essential amino acid involved in multiple metabolic pathways, including the urea (B33335) cycle and the synthesis of nitric oxide and polyamines. The metabolism of arginine is linked to the TCA cycle through the production of ornithine and its subsequent conversion to glutamate and α-ketoglutarate. redalyc.org While direct tracing from this compound to arginine is less common, the labeled α-ketoglutarate produced can be used to study the reverse reactions, from the TCA cycle back to arginine precursors. Additionally, inhibitors of arginine metabolism, such as NG-monomethyl-L-arginine (NGMMA), have been used in conjunction with metabolic studies to understand the role of arginine pathways in cellular processes like immune cell proliferation. nih.gov

Glutamine Metabolism Pathways and Derivatives (e.g., alpha-ketoglutarate, alpha-ketoglutaramate)

Investigation of Lipid Metabolism and Fatty Acid Biosynthesis

Lipid metabolism encompasses the synthesis and breakdown of fats. Fatty acid biosynthesis is the process of creating fatty acids from acetyl-CoA and NADPH. aocs.orglibretexts.org Acetyl-CoA, the primary building block for fatty acids, is largely generated in the mitochondria from pyruvate and the breakdown of other molecules. rug.nl This mitochondrial acetyl-CoA can be transported to the cytosol, where fatty acid synthesis occurs, via the citrate (B86180) shuttle. rug.nl

By tracing the ¹³C label from this compound as it enters the TCA cycle, researchers can follow its incorporation into citrate. This labeled citrate can then be exported to the cytosol and cleaved to produce labeled acetyl-CoA, which is subsequently used for the synthesis of fatty acids. biorxiv.org This allows for the quantification of the contribution of specific substrates, like glutamine (which is metabolized to glutarate and then enters the TCA cycle), to de novo fatty acid synthesis. rug.nlbiorxiv.org

Analysis of Macromolecular Precursor Synthesis

This compound is utilized to trace the metabolic fate of glutarate and its contribution to the synthesis of essential macromolecules. Once converted to 1,5-13C2-glutarate within the cell, the labeled carbon atoms can be tracked as the molecule is further metabolized. Glutarate is an intermediate in the catabolism of amino acids such as lysine (B10760008) and tryptophan. nih.gov The metabolic breakdown of these amino acids leads to the formation of glutaryl-CoA, which is subsequently converted to crotonyl-CoA and then acetyl-CoA, a central molecule in cellular metabolism. nih.gov

This labeled acetyl-CoA can enter the tricarboxylic acid (TCA) cycle, a key metabolic hub that provides precursors for the synthesis of numerous biological molecules, including nonessential amino acids and lipids. elifesciences.org By using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can follow the incorporation of the 13C label from this compound into these downstream metabolites. pnas.org

For instance, the labeled acetyl-CoA can condense with oxaloacetate to form citrate, which can then be used for fatty acid synthesis in the cytoplasm. pnas.org Alternatively, intermediates of the TCA cycle, such as α-ketoglutarate and oxaloacetate, can be converted into amino acids like glutamate and aspartate, respectively. elifesciences.orgnih.gov Therefore, tracing the 13C label from this compound allows for the quantitative analysis of the flux through these biosynthetic pathways.

Table 1: Potential Tracing of 13C Label from this compound to Macromolecular Precursors

Initial Labeled Compound Intracellular Labeled Metabolite Key Metabolic Pathway Labeled Macromolecular Precursors
This compound1,5-13C2-GlutarateAmino Acid Catabolism, TCA CycleLabeled Acetyl-CoA, Labeled α-Ketoglutarate, Labeled Oxaloacetate
Fatty Acid SynthesisLabeled Fatty Acids
Amino Acid SynthesisLabeled Glutamate, Labeled Aspartate

This approach provides valuable data on how cells utilize different carbon sources for growth and proliferation, which is particularly relevant in studying the metabolic reprogramming observed in various diseases. pnas.org

Characterization of Enzyme Mechanisms and Substrate Utilization

This compound is also a useful tool for characterizing the mechanisms of specific enzymes and understanding how they utilize their substrates. Once inside the cell, the resulting 1,5-13C2-glutarate can interact with various enzymes.

Research has shown that glutarate can act as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases (αKGDDs). nih.govbiorxiv.org These enzymes play crucial roles in a variety of cellular processes, including epigenetic regulation and hypoxia signaling. biorxiv.org For example, glutarate has been found to inhibit the activity of the TET2 enzyme, a DNA demethylase. nih.govbiorxiv.org By using 1,5-13C2-glutarate, researchers can potentially monitor the binding of glutarate to these enzymes and study the kinetics of inhibition.

Furthermore, glutarate can be involved in the post-translational modification of proteins. It has been demonstrated that glutarate can lead to the glutarylation of the E2 subunit of the pyruvate dehydrogenase complex, which in turn affects the enzyme's activity. nih.govbiorxiv.org The use of isotopically labeled glutarate can aid in the identification of glutarylated proteins and the specific sites of modification using mass spectrometry-based proteomics.

The conversion of glutarate to glutaryl-CoA is another enzymatic step that can be investigated. This reaction is mediated by enzymes such as succinyl-CoA:glutarate-CoA transferase (SUGCT). nih.gov The use of 1,5-13C2-glutarate allows for the direct measurement of the flux through this reaction and a better understanding of its regulation.

Table 2: Enzymes and Cellular Processes Investigated Using Glutarate Tracing

Enzyme/Process Interaction with Glutarate Investigative Application of 1,5-13C2-Glutarate Reference
α-Ketoglutarate-Dependent Dioxygenases (e.g., TET2)Competitive InhibitionStudying enzyme kinetics and inhibitor binding. nih.govbiorxiv.org
Pyruvate Dehydrogenase ComplexPost-Translational Modification (Glutarylation)Identifying modified proteins and sites of modification. nih.govbiorxiv.org
Succinyl-CoA:Glutarate-CoA Transferase (SUGCT)Substrate UtilizationMeasuring metabolic flux and enzyme activity. nih.gov
Glutaryl-CoA Dehydrogenase (GCDH)Substrate for Downstream EnzymeInvestigating the regulation of amino acid catabolic pathways. nih.govbiorxiv.org

Advancements in Understanding Cellular Metabolic Reprogramming Through Isotope Tracing

Dysregulated Metabolic Pathways in Specific Biological Contexts

The use of stable isotope-labeled compounds, such as Monomethyl Glutarate-1,5-13C2, has become a cornerstone in elucidating the complexities of cellular metabolism, particularly in disease states. Isotope tracing allows researchers to track the fate of specific atoms through metabolic pathways, providing a dynamic view of cellular processes that is not achievable with static metabolite measurements alone. nih.gov This approach is crucial for understanding metabolic reprogramming, a hallmark of various diseases, including cancer and metabolic disorders. researchgate.net

In the context of cancer, for example, tumor cells often exhibit profound metabolic shifts to support their rapid proliferation and survival. upenn.edu These changes can involve alterations in glucose and glutamine metabolism, as well as lipid synthesis. crick.ac.uk By introducing a 13C-labeled tracer like this compound, which can serve as a precursor for various metabolic intermediates, researchers can map the flow of carbon through central metabolic pathways such as the tricarboxylic acid (TCA) cycle. physiology.orgnorthwestern.edu This allows for the identification of specific enzymes and pathways that are dysregulated in cancer cells compared to their healthy counterparts. salk.edu For instance, studies have shown that some cancer cells rely on reductive carboxylation of glutamine-derived α-ketoglutarate to produce citrate (B86180) for lipid synthesis, a pathway that can be traced using 13C-labeled precursors.

Metabolic dysregulation is not limited to cancer. In neurodegenerative diseases like Alzheimer's, alterations in brain energy metabolism are observed early in the disease process. Isotope tracing can help to pinpoint defects in mitochondrial function and glucose utilization in affected brain regions. Similarly, in metabolic disorders such as diabetes, tracing studies can reveal impairments in insulin (B600854) signaling and substrate utilization in tissues like liver, muscle, and adipose tissue. harvard.edu

The data gathered from these tracing experiments, often analyzed using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides a detailed picture of metabolic fluxes. nih.govresearchgate.net This information is invaluable for identifying potential therapeutic targets aimed at correcting the dysregulated metabolic pathways.

Identifying Novel Metabolic Signatures and Biomarkers

The detailed insights into metabolic pathways provided by isotope tracers like this compound are instrumental in the discovery of novel metabolic signatures and biomarkers. These signatures, which are unique patterns of metabolite concentrations and fluxes, can be indicative of a specific disease state or response to therapy. researchgate.net

Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, is a powerful tool for biomarker discovery. nih.gov When combined with stable isotope tracing, it allows for a more dynamic and functionally relevant assessment of the metabolome. nih.gov For example, by tracking the incorporation of 13C from a labeled precursor into various downstream metabolites, researchers can identify metabolic pathways that are either hyperactive or suppressed in a particular condition.

This approach has been successfully applied in various fields. In oncology, specific metabolic signatures have been identified that can distinguish between different tumor types or predict patient prognosis. crick.ac.uk For instance, the altered metabolism of amino acids, lipids, and nucleotides can serve as a biomarker for cancer. harvard.edu In the study of cancer cachexia, a muscle-wasting syndrome, metabolomics has been used to identify changes in circulating metabolites that could serve as early diagnostic markers. nih.gov

The identification of these metabolic biomarkers has significant clinical implications. They can be used for:

Early diagnosis: Detecting diseases before the onset of clinical symptoms.

Prognosis: Predicting the likely course of a disease.

Personalized medicine: Tailoring treatments based on an individual's metabolic profile.

Monitoring treatment response: Assessing the effectiveness of a therapeutic intervention.

The development of robust and reliable biomarkers based on metabolic signatures is an active area of research, with the potential to revolutionize the diagnosis and treatment of a wide range of diseases.

Investigating Metabolic Heterogeneity within Biological Systems

Biological systems, from tissues to tumors, are often characterized by significant metabolic heterogeneity. This means that different cells within the same system can exhibit distinct metabolic profiles and activities. crick.ac.uk This heterogeneity can be driven by a variety of factors, including genetic differences, variations in the local microenvironment (e.g., oxygen and nutrient availability), and interactions between different cell types. crick.ac.uk

Isotope tracing with compounds like this compound is a powerful technique for dissecting this metabolic heterogeneity. By analyzing the distribution of the 13C label in different cell populations or spatial regions within a tissue, researchers can gain insights into the metabolic specialization of individual cells. pnas.org

For example, in the context of tumors, it is now understood that there is a complex metabolic interplay between cancer cells and the various stromal cells that make up the tumor microenvironment. crick.ac.uk Some cancer cells may be highly glycolytic, producing lactate (B86563) that can then be taken up and used as a fuel source by other cancer cells or by stromal cells. Isotope tracing can be used to map these metabolic cross-feeding relationships.

Understanding metabolic heterogeneity is crucial for developing effective therapies. A treatment that targets a specific metabolic pathway may only be effective against a subpopulation of cells within a tumor, allowing other, metabolically distinct cells to survive and drive disease recurrence. By characterizing the metabolic heterogeneity of a tumor, it may be possible to develop combination therapies that target multiple metabolic vulnerabilities simultaneously.

Recent technological advancements, such as the coupling of mass spectrometry with imaging techniques, are enabling researchers to visualize the spatial distribution of metabolites and metabolic fluxes within tissues at a high resolution. These approaches, in conjunction with isotope tracing, are providing unprecedented insights into the metabolic organization of complex biological systems.

Challenges and Future Directions in Monomethyl Glutarate 1,5 13c2 Assisted Research

Limitations of Current Isotopic Tracing Methodologies

A primary challenge is the complexity of ¹³C-MFA. The analysis requires specialized knowledge and often relies on computational software that can be perceived as a "black box," making it difficult for non-experts to confidently interpret the results. researchgate.net Furthermore, many traditional flux analysis methods assume that the biological system is in a metabolic and isotopic steady state, where fluxes and the incorporation of isotopes remain constant over time. rsc.org This assumption may not be valid for all cell types, particularly mammalian cells, which can take a long time to reach isotopic equilibrium. rsc.org Addressing this requires more demanding dynamic fluxomics experiments. rsc.org

Another significant hurdle is the difficulty in resolving fluxes within large, complex metabolic networks and across different subcellular compartments. researchgate.netmdpi.com The labeling pattern observed for a given metabolite often represents an average from various intracellular pools (e.g., cytosol and mitochondria), which complicates the deconvolution of compartment-specific fluxes. researchgate.netmdpi.com The accuracy of flux maps is also highly dependent on the choice of the isotopic tracer; selecting the optimal labeled substrate to precisely probe a specific pathway is a non-trivial but crucial step in experimental design. rsc.org Insufficient experimental data, in terms of the number of metabolites measured or the precision of labeling information, can further limit the ability of computational models to resolve all metabolic fluxes accurately. researchgate.netbiorxiv.org

Limitation Description Impact on Research Relevant Findings
Methodological Complexity ¹³C-MFA requires multidisciplinary knowledge and sophisticated computational tools that can be difficult to use and interpret without specialized expertise.Can create a barrier to entry for researchers and may lead to misinterpretation of results if not handled with care.The "black box" nature of some flux analysis programs requires exhaustive trial and error to gain confidence in the results. researchgate.net
Steady-State Assumption Traditional MFA assumes constant metabolic fluxes and isotopic labeling, which is not always true, especially in dynamic systems or slow-growing cells.May produce inaccurate flux maps in systems that are not at steady state, such as during developmental changes or disease progression.Mammalian cells can be slow to reach isotopic steady state, necessitating more complex non-stationary MFA approaches. rsc.org
Compartmentalization Measured isotopic patterns are often an average across different cellular compartments (e.g., mitochondria, cytosol), obscuring compartment-specific metabolic activities.Limits the understanding of metabolic regulation and function within specific organelles.Deconvoluting cytosolic and mitochondrial fluxes requires computational modeling coupled with isotope tracing in intact cells. researchgate.net
Network Resolution Resolving fluxes in large, genome-scale metabolic networks is computationally challenging and often underdetermined by available experimental data.Can lead to uncertainty in flux values for peripheral or less active pathways and may require model simplification or additional constraints.Insufficient data can make it impossible to resolve fluxes in complex networks without making assumptions about flux directions. researchgate.netmdpi.com

Emerging Technologies for Enhanced Metabolite Detection and Flux Resolution

To address the limitations of current isotopic tracing methodologies, researchers are increasingly turning to a suite of emerging technologies designed to enhance the sensitivity, resolution, and scope of metabolite analysis. These advancements are pivotal for maximizing the information gleaned from studies using tracers like Monomethyl Glutarate-1,5-13C2.

Recent progress in mass spectrometry (MS) has been particularly impactful. frontiersin.orgnih.gov High-resolution mass spectrometry (HRMS) platforms, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap MS, offer the mass accuracy and resolution required to distinguish between different isotopologues—molecules that differ only in their isotopic composition. nih.govchromatographyonline.com This capability is essential for accurately measuring label incorporation from ¹³C-tracers. Tandem mass spectrometry (MS/MS) further aids in the confident identification of metabolites by providing structural information. chromatographyonline.com

Beyond simply identifying and quantifying metabolites, new technologies are providing spatial and cellular context to metabolic data. Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the visualization of metabolite distribution, including isotopically labeled compounds, directly in tissue slices. the-innovation.org This bridges the gap between metabolic analysis and tissue architecture, revealing metabolic heterogeneity within a sample. the-innovation.org At an even finer scale, the field of single-cell metabolomics is rapidly advancing, with MS-based techniques emerging that can measure metabolic profiles from individual cells. tandfonline.com This provides unprecedented insight into cellular heterogeneity, which is masked in bulk tissue analyses. tandfonline.com Ion mobility mass spectrometry (IMS-MS) adds another dimension of separation based on the ion's size, shape, and charge, which is valuable for resolving the complex metabolomes of single cells. tandfonline.com

Finally, the development of more sophisticated data analysis software is crucial. Tools are being created to automate the identification of labeled compounds in untargeted metabolomics datasets and to perform more robust flux calculations, thereby improving the accuracy and reproducibility of results. biorxiv.orgacs.org

Technology Principle Advantage for Isotope Tracing Relevant Findings
High-Resolution MS (HRMS) Instruments like FT-ICR and Orbitrap MS provide ultra-high resolution and mass accuracy.Enables precise measurement of mass isotopologue distributions (MIDs) and distinguishes between isotopologues with very small mass differences. chromatographyonline.comA resolving power of over 330,000 can be required to distinguish certain ¹³C-labeled isotopologues from those with naturally abundant heavy isotopes of other elements. nih.gov
Mass Spectrometry Imaging (MSI) Maps the spatial distribution of metabolites directly in tissue sections by acquiring a mass spectrum at each pixel.Reveals spatial heterogeneity in metabolic pathways and visualizes where labeled tracers are utilized within a tissue's microenvironment. the-innovation.orgMSI combined with stable isotope labeling has been used to generate spatially resolved metabolomics data, linking physiology to chemical analysis. the-innovation.org
Single-Cell Metabolomics Utilizes highly sensitive MS techniques and microfluidics to analyze the metabolite content of individual cells.Uncovers cell-to-cell metabolic variability that is hidden in bulk measurements, providing a deeper understanding of cellular heterogeneity. tandfonline.comNew MS-based techniques have transformed metabolite detection with high sensitivity and broad detection range for single-cell analysis. tandfonline.com
Advanced Computational Tools Development of new software and algorithms for processing complex MS data and performing flux analysis.Automates the detection of labeled metabolites, quantifies flux uncertainty, and can mitigate variability in results. biorxiv.orgacs.orgNovel software packages can resolve over 100 reaction rates from experimental isotope labeling data within seconds. biorxiv.org

Integration of Multi-Omics Data with Isotope Tracing for Holistic Systems Biology Approaches

To achieve a truly comprehensive understanding of cellular function, data from isotopic tracers like this compound must be viewed within the broader biological context. A key future direction in metabolic research is the integration of flux data with other "omics" datasets—such as genomics, transcriptomics, and proteomics—to build holistic, systems-level models of biology. washu.edu This multi-omics approach provides a more complete picture by linking metabolic activity to the underlying genetic and regulatory machinery. nih.govwashu.edu

The rationale for this integration is straightforward: while metabolomics and fluxomics describe the functional output of metabolic networks, other omics layers provide information on the components and regulation of these networks. researchgate.net For example, integrating transcriptomic data can reveal whether changes in metabolic flux are correlated with the up- or downregulation of corresponding enzyme-coding genes. nih.gov This vertical integration of multiple data types from the same biological sample can uncover regulatory mechanisms and provide a more robust understanding of a given phenotype. researchgate.net

This integrated approach is giving rise to the field of "isotopomics," which combines the global snapshot of metabolomics with the dynamic information from stable isotope tracing to map metabolism in entire organisms. researchgate.net By building computational models that incorporate these multi-omics datasets, researchers can move beyond simple descriptions of metabolic pathways toward predictive models of health and disease. frontiersin.org This is particularly valuable in complex diseases like cancer, where a multi-omics view can help define disease subtypes, identify new biomarkers, and discover potential therapeutic targets. washu.educrownbio.com

Omics Layer Information Provided Integrated Insight with Isotope Tracing Example Application
Genomics DNA sequence, mutations, copy number variations.Links genetic alterations to specific metabolic phenotypes and altered pathway usage.Identifying how a specific gene mutation impacts the flux through a metabolic pathway traced with a ¹³C-label.
Transcriptomics Gene expression levels (mRNA).Correlates changes in metabolic fluxes with the expression levels of the enzymes that catalyze those reactions.Observing that increased flux through a pathway is accompanied by the upregulation of genes in that pathway. nih.gov
Proteomics Protein abundance, post-translational modifications, protein-protein interactions.Connects metabolic activity directly to the abundance and modification state of the enzymes responsible.Determining if a change in metabolic flux is due to altered enzyme levels or allosteric regulation. chromatographyonline.com
Metabolomics Comprehensive profile of metabolite concentrations.Provides metabolite pool sizes, which are crucial for accurate flux calculations, especially in non-stationary models. frontiersin.orgCombining flux data with metabolite concentrations to understand the thermodynamic driving forces of metabolic reactions. researchgate.net

Q & A

Q. What are the methodological considerations for synthesizing and purifying Monomethyl Glutarate-1,5-13C2 in laboratory settings?

The synthesis typically involves reacting 13C2-labeled acetic anhydride with glutaric anhydride under controlled anhydrous conditions. Purification employs techniques like recrystallization or column chromatography to isolate the product, ensuring isotopic integrity. Critical parameters include reaction temperature (maintained at 25–40°C), solvent selection (e.g., dichloromethane), and monitoring isotopic purity via NMR or mass spectrometry .

Q. How is this compound used to trace metabolic pathways in carbohydrate and lipid metabolism studies?

As a stable isotope tracer, it is introduced into in vitro or in vivo systems (e.g., cell cultures, animal models) to label intermediates in the tricarboxylic acid (TCA) cycle. After extraction, isotopomer distributions in metabolites like citrate or α-ketoglutarate are quantified using LC-MS or GC-MS. This reveals flux rates through pathways such as glycolysis, gluconeogenesis, and fatty acid oxidation .

Q. What safety protocols are recommended for handling this compound in laboratory environments?

Follow GHS05 guidelines: use PPE (gloves, goggles), store at 2–8°C in airtight containers, and avoid prolonged exposure to light. Waste disposal must comply with institutional regulations for isotopic compounds. Refer to MSDS data for specific hazards, including potential irritation upon contact .

Advanced Research Questions

Q. How can researchers design isotopic tracing experiments with this compound to resolve conflicting data in neuroenergetics?

Combine 13C-MRS (magnetic resonance spectroscopy) with dynamic metabolic modeling. For example, infuse the compound into neuronal-glial co-cultures and monitor label incorporation into glutamate/glutamine pools. Adjust for isotopic dilution effects by integrating kinetic models like the "two-compartment neuronal-glial framework" to distinguish neuronal versus astroglial TCA cycle activity .

Q. What strategies address isotopic dilution artifacts when using this compound in vivo?

Use dual-isotope labeling (e.g., combining 13C and 2H tracers) to correct for dilution in heterogeneous cellular compartments. For instance, co-infuse [U-13C5]glutamate with this compound and analyze mass isotopomer distributions via tandem MS. This helps quantify dilution factors in mitochondrial versus cytosolic pools .

Q. How does advanced 13C NMR spectral analysis improve interpretation of TCA cycle flux using this compound?

Focus on detecting doublet/triplet splitting patterns in aliphatic carbons (e.g., C4/C5 of α-ketoglutarate). High-field NMR (≥7 Tesla) enhances resolution, while 2D experiments (e.g., HSQC) resolve overlapping peaks. Compare labeling patterns to computational models (e.g., OpenMebius) to infer flux ratios between oxidative and anaplerotic pathways .

Q. How can contradictions in PPP (pentose phosphate pathway) activity measurements using this compound be resolved?

Analyze isotopomer ratios in downstream metabolites: [1,2-13C2]/[2,3-13C2] glucose reflects PPP flux, while [5,6-13C2]/[4,5-13C2] glucose indicates TCA cycle contributions. Use compartmentalized metabolic flux analysis (MFA) to disentangle overlapping signals. Validate with genetic knockout models (e.g., G6PD-deficient cells) to isolate PPP-specific effects .

Q. Notes for Methodological Rigor

  • Always include internal standards (e.g., [U-13C6]glucose) for isotopic correction in MS workflows.
  • Report purity (>98%) and isotopic enrichment (>99% 13C at C1/C5) to ensure reproducibility .
  • For in vivo studies, detail nutritional states (fasted/fed) and perfusion protocols to contextualize flux data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.